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Compound of Interest

Compound Name: Dichloromethane-13C

CAS No.: 70110-03-1

Cat. No.: B1610892

Get Quote

Executive Summary
For decades, Chloroform-

(

) has served as the "gold standard" solvent for organic NMR due to its cost-efficiency and high
solubility for apolar compounds. However, Dichloromethane-

(

) is increasingly preferred in drug development and organometallic research.

While

provides a familiar triplet at 77.16 ppm,

offers a distinct quintet at ~53.8 ppm and superior performance for acid-sensitive moieties, low-
temperature studies, and solubility of moderately polar intermediates. This guide details the
spectral characteristics and strategic selection criteria for these two critical solvents.
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Technical Deep Dive: Chemical Shifts & Signal
Architecture
Chloroform- ( )[1][2][3][4]

Chemical Shift:

ppm

Signal Multiplicity:

Triplet (

)

Coupling Constant (

):

Mechanism: The carbon atom is attached to a single deuterium atom (

, spin

). Following the

rule:

peaks.

Dichloromethane- ( )[6]
Chemical Shift:

ppm

Signal Multiplicity:

Quintet (

)

Coupling Constant (
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):

Mechanism: The carbon is attached to two deuterium atoms.[1]

peaks.[2]

Note: In proton-decoupled

NMR, this quintet persists because the coupling is to Deuterium, not Hydrogen.

Comparative Data Table

Feature

Chloroform-

(

)

Dichloromethane-

(

)

Shift (ppm)

77.16 (

)

53.84 (

)

Residual Shift (ppm)

7.26 (

)

5.32 (

,

)

Carbon Multiplicity
Triplet (

)

Quintet (

)

Dielectric Constant (

)
4.81 8.93

Freezing Point

Acidity Potential HCl formation Non-acidic

Strategic Selection: Performance & Application
Solubility & Polarity
is more polar (
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) than

(

).

Use

for: Lipids, steroids, simple aromatics, and non-polar polymers.

Use

for: Organometallic complexes, salts, polar functionalized molecules, and when peak overlap
occurs in the aromatic region (7.0–7.5 ppm).

Stability & Acidity (Critical for Drug Development)
naturally degrades to form trace Phosgene and HCl over time, especially when exposed to
light.

Risk: Acid-labile protecting groups (e.g., acetals, silyl ethers) may hydrolyze in older

.

Solution:

is chemically inert and does not generate acidic byproducts, making it the superior choice for
labile active pharmaceutical ingredients (APIs).

Low-Temperature Dynamics
For dynamic NMR studies (DNMR) observing rotamers or reaction kinetics:

freezes at

.

remains liquid down to

, allowing for the resolution of fluxional processes that are averaged out at higher
temperatures.
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Visualization: Solvent Selection Workflow
The following decision tree illustrates the logical process for selecting between these two

solvents based on sample properties.

Start: Sample Characterization

Is the sample Acid-Sensitive?

Low Temp Study (< -60°C)?

No

Use Dichloromethane-d2 (CD2Cl2)
(Shift: ~53.8 ppm)

Yes

Overlap at 7.26 ppm?

No

Yes

Yes

Use Chloroform-d (CDCl3)
(Shift: 77.16 ppm)

No

Click to download full resolution via product page

Caption: Decision logic for selecting between

and

based on stability and spectral needs.

Experimental Protocols
Sample Preparation for
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Objective: Prevent water contamination and evaporation.

is highly volatile and hygroscopic.

Tube Selection: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to

minimize shimming errors.

Filtration: If the sample contains particulates, filter through a small plug of glass wool directly

into the tube. Do not use cotton, as

can extract impurities.

Solvent Addition: Add

of

.

Note: Work quickly. The low boiling point (

) leads to rapid evaporation and concentration changes.

Sealing: Cap immediately. Parafilm is recommended for storage longer than 1 hour.

Referencing Without TMS
Modern spectrometers often skip internal standards (TMS) and lock onto the deuterium signal.

When processing data in

:

Identify the Solvent Peak: Look for the quintet centered at 53.84 ppm in the

spectrum.

Calibration: Set the central peak of the quintet to exactly 53.84 ppm.

Verification: Check the

spectrum.[3][1][2][4][5][6] The residual
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triplet should appear at 5.32 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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